

# Application Notes and Protocols: Lipopolysaccharide-Induced Lung Inflammation Model with AZD5423

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | AZD5423  |           |
| Cat. No.:            | B1666221 | Get Quote |

For Researchers, Scientists, and Drug Development Professionals

#### Introduction

Acute lung injury (ALI) and its more severe form, acute respiratory distress syndrome (ARDS), are characterized by a severe inflammatory response in the lungs, leading to compromised lung function.[1] A widely used and reproducible animal model to study the pathophysiology of ALI/ARDS and to evaluate potential therapeutic agents is the induction of lung inflammation by lipopolysaccharide (LPS).[2][3] LPS, a component of the outer membrane of Gram-negative bacteria, triggers a potent inflammatory cascade, mimicking key aspects of clinical ALI/ARDS. [3][4]

AZD5423 is a novel, inhaled, selective glucocorticoid receptor modulator (SGRM) that has been developed for the treatment of respiratory diseases such as asthma and chronic obstructive pulmonary disease (COPD).[5][6] As an SGRM, AZD5423 is designed to retain the anti-inflammatory properties of traditional glucocorticoids while potentially having an improved safety profile with fewer systemic side effects.[7][8] Its mechanism of action involves binding to the glucocorticoid receptor (GR), which then modulates the expression of inflammatory genes, in part through inhibition of the NF-κB pathway.[7][9]

These application notes provide a detailed protocol for inducing lung inflammation in a murine model using LPS and for evaluating the potential therapeutic effects of **AZD5423**. The



protocols described herein are for research purposes and should be adapted and optimized based on specific experimental goals and institutional guidelines.

# **Signaling Pathways**

The inflammatory response initiated by LPS in the lungs is complex, involving the activation of multiple signaling pathways. A key pathway is the activation of Toll-like receptor 4 (TLR4) by LPS, which subsequently triggers the NF- $\kappa$ B signaling cascade. This leads to the transcription and release of pro-inflammatory cytokines such as TNF- $\alpha$ , IL-6, and IL-1 $\beta$ , driving neutrophil infiltration and lung injury. Glucocorticoid receptor agonists, including SGRMs like **AZD5423**, exert their anti-inflammatory effects by binding to the glucocorticoid receptor, which can then interfere with the NF- $\kappa$ B pathway, reducing the expression of inflammatory mediators.



Click to download full resolution via product page

**Caption:** LPS and **AZD5423** signaling pathways in lung inflammation.

### **Experimental Workflow**

A typical experimental workflow for evaluating the efficacy of **AZD5423** in an LPS-induced lung inflammation model involves several key stages, from animal acclimatization to data analysis.

**Caption:** Experimental workflow for **AZD5423** evaluation in LPS-induced lung inflammation.

# Experimental Protocols Animal Model

Species: C57BL/6 mice (male, 8-12 weeks old) are commonly used.[7]



- Housing: Animals should be housed in a specific pathogen-free facility with a 12-hour light/dark cycle and ad libitum access to food and water.
- Acclimatization: Allow at least one week for acclimatization before the start of the experiment.

#### **LPS-Induced Lung Inflammation**

Two common methods for LPS administration are intratracheal instillation and intranasal instillation.

a) Intratracheal Instillation Protocol

This method delivers a precise dose of LPS directly to the lungs.[10][11]

- Materials:
  - Lipopolysaccharide (LPS) from E. coli O111:B4
  - Sterile, pyrogen-free phosphate-buffered saline (PBS)
  - Anesthetic (e.g., ketamine/xylazine cocktail or isoflurane)
  - 22G catheter
  - Surgical board and light source
- Procedure:
  - Prepare a fresh solution of LPS in sterile PBS at a concentration of 1 mg/mL.
  - Anesthetize the mouse via intraperitoneal injection or isoflurane inhalation.
  - Place the anesthetized mouse in a supine position on a surgical board.
  - Make a small midline incision in the neck to expose the trachea.
  - Carefully insert a 22G catheter into the trachea.



- $\circ~$  Instill 50  $\mu L$  of the LPS solution (50  $\mu$  g/mouse ) into the lungs. A control group should receive 50  $\mu L$  of sterile PBS.
- Suture the incision and allow the mouse to recover on a warming pad.
- b) Intranasal Instillation Protocol

This is a less invasive method for inducing lung inflammation.

- Materials:
  - LPS from E. coli O111:B4
  - Sterile, pyrogen-free PBS
  - Micropipette
- Procedure:
  - Prepare a fresh solution of LPS in sterile PBS at a concentration of 0.2 mg/mL.
  - Lightly anesthetize the mouse (e.g., with isoflurane) to prevent sneezing and ensure inhalation.
  - Hold the mouse in a supine position.
  - Administer 50 μL of the LPS solution (10 μ g/mouse ) dropwise into the nostrils (25 μL per nostril).[12] A control group should receive 50 μL of sterile PBS.
  - Maintain the mouse in a supine position for a few minutes to ensure inhalation.

#### **AZD5423 Administration**

**AZD5423** is typically administered via inhalation.[6] For preclinical studies, intranasal administration can be a practical alternative.

 Preparation: Prepare a suspension of AZD5423 in a suitable vehicle (e.g., PBS with a small percentage of a solubilizing agent like Tween 80). The exact formulation will depend on the specific properties of the compound supply.



#### · Administration:

- Timing: Administer AZD5423 (e.g., 1-2 hours) prior to LPS challenge.
- Route: Intranasal administration (e.g., 50 μL volume) is a common method in murine models.
- Dose: The optimal dose should be determined in dose-response studies. A starting point could be in the range of 1-10 mg/kg.

#### Sample Collection and Analysis (24 hours post-LPS)

- Bronchoalveolar Lavage (BAL):
  - Euthanize the mouse.
  - Expose the trachea and insert a catheter.
  - Instill and aspirate 1 mL of ice-cold PBS three times.
  - Pool the recovered bronchoalveolar lavage fluid (BALF).
  - Centrifuge the BALF to pellet the cells.
  - Use the supernatant for cytokine analysis (e.g., ELISA for TNF- $\alpha$ , IL-6, IL-1 $\beta$ ).
  - Resuspend the cell pellet for total and differential cell counts (e.g., using a hemocytometer and cytospin preparations stained with Diff-Quik).
- Lung Tissue:
  - Perfuse the lungs with PBS to remove blood.
  - Harvest the lungs.
  - One lobe can be fixed in 10% formalin for histological analysis (H&E staining for inflammation and lung injury scoring).



 The remaining lobes can be snap-frozen in liquid nitrogen for subsequent analysis, such as myeloperoxidase (MPO) assay (as a measure of neutrophil infiltration) or qPCR for gene expression of inflammatory markers.

# **Data Presentation**

The following tables present representative data from an LPS-induced lung inflammation model and the expected therapeutic effects of a glucocorticoid receptor modulator like **AZD5423**. Please note that these are illustrative data and actual results may vary.

Table 1: Effect of AZD5423 on Inflammatory Cell Infiltration in BALF

| Treatment Group            | Total Cells (x10⁵) | Neutrophils (x10 <sup>5</sup> ) | Macrophages<br>(x10⁵) |
|----------------------------|--------------------|---------------------------------|-----------------------|
| Vehicle + PBS              | 1.2 ± 0.3          | 0.1 ± 0.05                      | 1.1 ± 0.3             |
| Vehicle + LPS              | 15.8 ± 2.1         | 13.5 ± 1.8                      | 2.3 ± 0.4             |
| AZD5423 (1 mg/kg) +<br>LPS | 8.9 ± 1.5          | 7.2 ± 1.2                       | 1.7 ± 0.3             |
| AZD5423 (5 mg/kg) +<br>LPS | 5.4 ± 0.9          | 4.1 ± 0.7                       | 1.3 ± 0.2             |

Data are presented as mean ± SEM. \*p<0.05, \*\*p<0.01 vs. Vehicle + LPS group.

Table 2: Effect of AZD5423 on Pro-inflammatory Cytokines in BALF (pg/mL)

| Treatment Group            | TNF-α     | IL-6       | IL-1β     |
|----------------------------|-----------|------------|-----------|
| Vehicle + PBS              | 25 ± 8    | 15 ± 5     | 10 ± 4    |
| Vehicle + LPS              | 850 ± 120 | 1200 ± 150 | 350 ± 60  |
| AZD5423 (1 mg/kg) +<br>LPS | 420 ± 90  | 650 ± 110  | 180 ± 40* |
| AZD5423 (5 mg/kg) +<br>LPS | 210 ± 60  | 310 ± 80   | 90 ± 25** |



Data are presented as mean ± SEM. \*p<0.05, \*\*p<0.01 vs. Vehicle + LPS group.

Table 3: Effect of AZD5423 on Lung Edema and Neutrophil Infiltration

| Treatment Group         | Lung Wet/Dry Ratio | Lung MPO Activity (U/g tissue) |
|-------------------------|--------------------|--------------------------------|
| Vehicle + PBS           | 4.1 ± 0.2          | 50 ± 15                        |
| Vehicle + LPS           | 6.8 ± 0.4          | 450 ± 70                       |
| AZD5423 (1 mg/kg) + LPS | 5.5 ± 0.3          | 280 ± 50                       |
| AZD5423 (5 mg/kg) + LPS | 4.8 ± 0.2          | 150 ± 40                       |

Data are presented as mean ± SEM. \*p<0.05, \*\*p<0.01 vs. Vehicle + LPS group.

#### Conclusion

The LPS-induced lung inflammation model is a robust and relevant tool for the preclinical evaluation of novel anti-inflammatory therapeutics like **AZD5423**. By following the detailed protocols outlined in these application notes, researchers can effectively assess the potential of **AZD5423** to mitigate key features of acute lung injury, including inflammatory cell infiltration, pro-inflammatory cytokine production, and lung edema. The provided data tables offer a clear framework for presenting and interpreting the experimental outcomes. Further studies could explore the long-term effects of **AZD5423** on lung repair and resolution of inflammation in this model.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

#### References

 1. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer - PubMed [pubmed.ncbi.nlm.nih.gov]

#### Methodological & Application





- 2. A nonsteroidal glucocorticoid receptor agonist inhibits allergen-induced late asthmatic responses. | Semantic Scholar [semanticscholar.org]
- 3. Glucocorticoid receptor expression on acute lung injury induced by endotoxin in rats -PMC [pmc.ncbi.nlm.nih.gov]
- 4. GSK3179106 ameliorates lipopolysaccharide-induced inflammation and acute lung injury by targeting P38 MAPK - PMC [pmc.ncbi.nlm.nih.gov]
- 5. AZD-5423 Wikipedia [en.wikipedia.org]
- 6. Efficacy and Tolerability of an Inhaled Selective Glucocorticoid Receptor Modulator AZD5423 in Chronic Obstructive Pulmonary Disease Patients: Phase II Study Results PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Safety, Pharmacokinetics and Pharmacodynamics of the Selective Glucocorticoid Receptor Modulator AZD5423 after Inhalation in Healthy Volunteers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Therapeutic potential of inhibition of the NF-κB pathway in the treatment of inflammation and cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 10. go.drugbank.com [go.drugbank.com]
- 11. AZD-5423 Drug Targets, Indications, Patents Synapse [synapse.patsnap.com]
- 12. LPS-Induced Acute Lung Injury: Analysis of the Development and Suppression by the TNF-α-Targeting Aptamer PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Lipopolysaccharide-Induced Lung Inflammation Model with AZD5423]. BenchChem, [2025]. [Online PDF].
   Available at: [https://www.benchchem.com/product/b1666221#lipopolysaccharide-inducedlung-inflammation-model-with-azd5423]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]



#### Need Industrial/Bulk Grade? Request Custom Synthesis Quote

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com